

Spectroscopic data for 6-Nitrobenzo[d]thiazole-2-carbonitrile characterization

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Compound of Interest	
Compound Name:	6-Nitrobenzo[d]thiazole-2-carbonitrile
Cat. No.:	B065249

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Characterization of 6-Nitrobenzo[d]thiazole-2-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of **6-Nitrobenzo[d]thiazole-2-carbonitrile**. Due to the limited availability of directly published complete datasets for this specific molecule, this guide synthesizes information from closely related 6-nitrobenzothiazole and 2-cyanobenzothiazole derivatives to present a robust, predictive characterization framework for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Nitrobenzo[d]thiazole-2-carbonitrile**, based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.90	d	~2.5	1H	H-7
~8.40	dd	~9.0, 2.5	1H	H-5
~8.10	d	~9.0	1H	H-4

Note: Chemical shifts for aromatic protons in nitro-substituted benzothiazole systems are expected in the downfield region.[1]

Table 2: Predicted ^{13}C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-2
~150.0	C-7a
~145.0	C-6
~135.0	C-3a
~125.0	C-4
~122.0	C-5
~120.0	C-7
~115.0	-C≡N

Note: Aromatic carbons in benzothiazoles typically resonate between 110-160 ppm. The carbon attached to the nitro group (C-6) is expected to be significantly deshielded.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2230	C≡N (Nitrile) stretching
~1520, ~1340	Asymmetric and symmetric NO ₂ stretching
~1600-1450	Aromatic C=C and C=N stretching

Note: The characteristic nitrile stretch is a sharp band, while the nitro group gives rise to two strong absorptions.

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
205.00	[M] ⁺ (Molecular Ion)
175.00	[M - NO] ⁺
159.00	[M - NO ₂] ⁺
132.00	[M - NO ₂ - HCN] ⁺

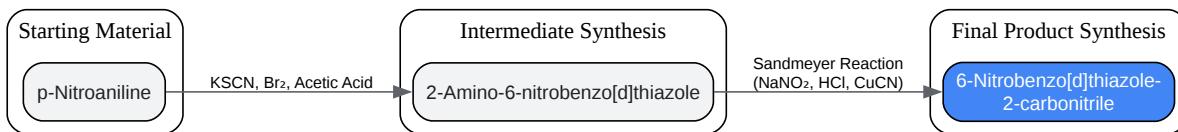
Note: The molecular formula for **6-Nitrobenzo[d]thiazole-2-carbonitrile** is C₈H₃N₃O₂S, with a molecular weight of 205.19 g/mol .[\[2\]](#)

Experimental Protocols

2.1. Proposed Synthesis of **6-Nitrobenzo[d]thiazole-2-carbonitrile**

A plausible synthetic route to **6-Nitrobenzo[d]thiazole-2-carbonitrile** involves the nitration of a 2-substituted benzothiazole precursor. A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole, which can be synthesized from p-nitroaniline.[\[3\]](#)[\[4\]](#) The subsequent conversion of the 2-amino group to a 2-cyano group can be achieved through a Sandmeyer-type reaction. A more direct approach could involve the dehydration of a corresponding amide or oxidation of an aldehyde, though the synthesis of the 2-formyl-6-nitrobenzothiazole precursor would be required.

A general procedure for the synthesis of a related compound, 2-cyanobenzothiazole, involves the dehydration of 2-benzothiazolecarboxamide using a dehydrating agent like phosphorus oxychloride.^[5]



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Caption: Proposed synthesis workflow for **6-Nitrobenzo[d]thiazole-2-carbonitrile**.

2.2. Spectroscopic Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
- ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

2.2.2. Infrared (IR) Spectroscopy

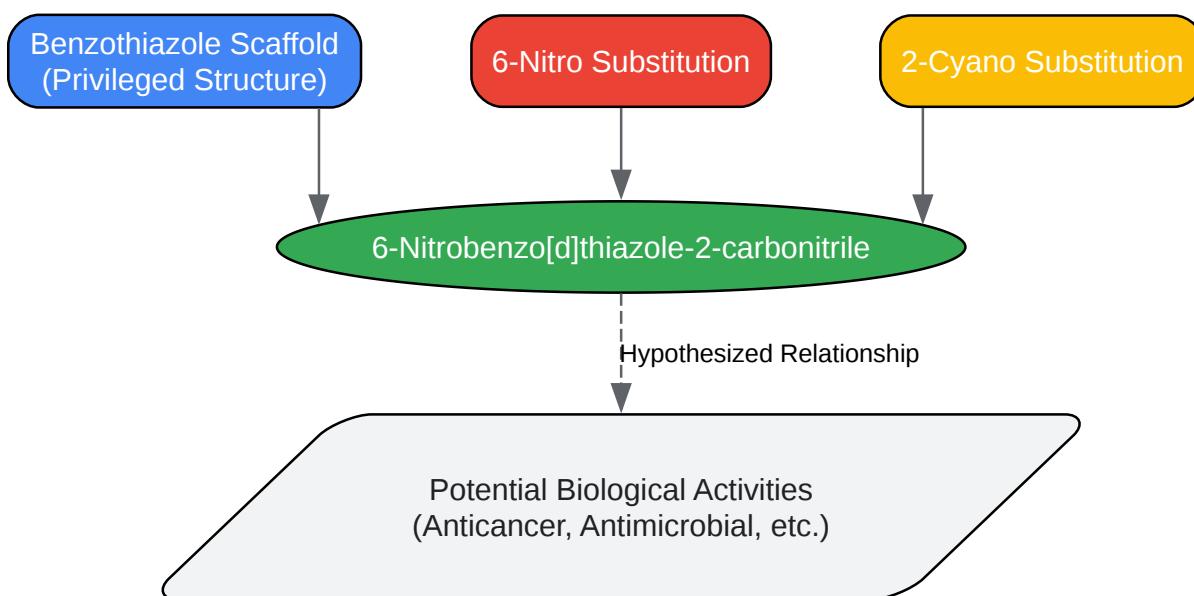
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Biological Context and Potential Applications

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.^{[6][7]} These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.^{[7][8]} The incorporation of a nitro group can modulate the electronic properties and biological activity of the benzothiazole scaffold.^[1] While specific biological data for **6-Nitrobenzo[d]thiazole-2-carbonitrile** is not widely published, its structural motifs suggest potential for investigation in these therapeutic areas. For instance, various substituted benzothiazoles have been explored as potential anticancer agents.^{[6][9]}



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Caption: Structural contributions to the potential bioactivity of the target molecule.

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